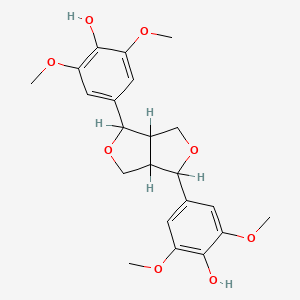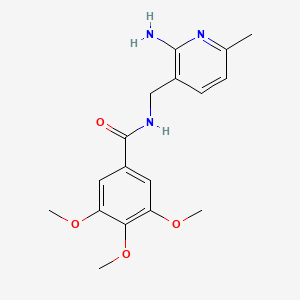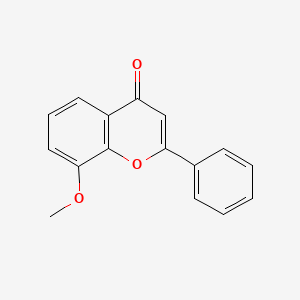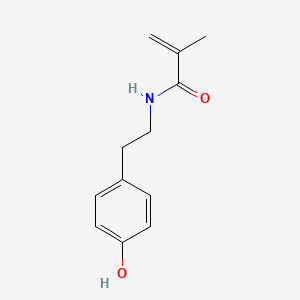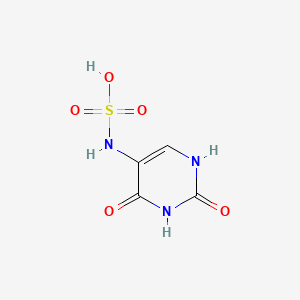
2,4-Dihydroxy-5-pyrimidinylsulfamic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, it could be an organic compound, a specific type of heterocyclic compound, etc.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity, the products it forms, the conditions required for the reactions, etc.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Summary of the Application
Pyrimidines, including “2,4-Dihydroxy-5-pyrimidinylsulfamic acid”, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are usually studied using in vitro and in vivo models of inflammation. The compounds are administered to the models and their effects on various inflammatory mediators are measured .
Results or Outcomes
Many pyrimidines have been found to exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .
2. Use of Aptamers in Therapeutics, Diagnostics, and Biosensors
Summary of the Application
Aptamers, which are short single-stranded DNA or RNA oligonucleotides, can recognize and bind to target molecules with extraordinary selectivity and affinity. They have been used in diverse applications, including therapeutics, diagnostics, and biosensors .
Methods of Application or Experimental Procedures
Aptamers are usually generated by an in vitro technique, named systematic evolution of ligands by exponential enrichment (SELEX). In this process, the aptamers are selected from a pool of random oligonucleotides by iterative rounds of selection and amplification .
Results or Outcomes
Many aptamers targeting small molecules, proteins, viruses, cells, or tissues have been generated in recent years. The remarkable ability to recognize such a wide variety of targets is driven by the ability to form a plethora of secondary and tertiary structures .
3. COX-2 Inhibitors
Summary of the Application
Pyrimidines have been studied for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Some pyrimidines have been found to be more selective COX-2 inhibitors .
Methods of Application or Experimental Procedures
The inhibitory effects of pyrimidines on COX-2 are usually studied using in vitro models. The compounds are administered to the models and their effects on COX-2 activity are measured .
Results or Outcomes
The 4,5-dimethylpyrazole analog was observed to be the strongest COX-2 inhibitor, whereas the 5-aminopyrazole analog was noticed to be the most COX-2 selective .
4. Synthesis of Dihydropyrimidin-2(1H)-ones and Thiones
Summary of the Application
Dihydropyrimidin-2(1H)-ones/thiones (DHPMs), one of the most important heterocyclic compounds, exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .
Methods of Application or Experimental Procedures
Various synthetic protocols for the synthesis of DHPMs have been disclosed. The first synthesis of DHPMs was reported by Biginelli via a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
Results or Outcomes
Recently, several synthetic methods for the preparation of DHPMs have been reported using various catalysts such as Lewis acids and silica-supported solid acids .
5. Synthesis of New Pyrimidine-Containing Compounds
Summary of the Application
New pyrimidine-containing compounds, specifically 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, have been synthesized .
Methods of Application or Experimental Procedures
The synthesis of these new pyrimidine-containing compounds involves various chemical reactions, including condensation .
Results or Outcomes
The synthesized pyrimidine-containing compounds could potentially have various applications in the field of medicinal chemistry .
6. Pyrimidines as Antioxidants
Summary of the Application
Pyrimidines, including “2,4-Dihydroxy-5-pyrimidinylsulfamic acid”, have been studied for their antioxidant effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are usually studied using in vitro models. The compounds are administered to the models and their effects on various inflammatory mediators are measured .
Results or Outcomes
Many pyrimidines have been found to exhibit potent antioxidant effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, safety precautions that need to be taken while handling it, etc.
Direcciones Futuras
This involves discussing potential future research directions. For example, if the compound has shown promising activity in preliminary studies, future research could involve optimizing its activity, studying its mechanism of action in more detail, or testing it in clinical trials.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h1,7H,(H,10,11,12)(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMMIWUJLCXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202725 | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
CAS RN |
5435-16-5 | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC20117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



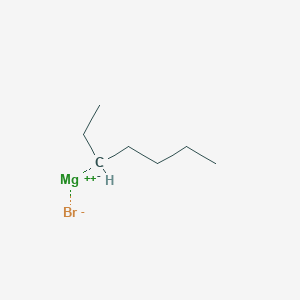
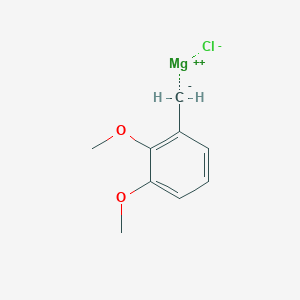
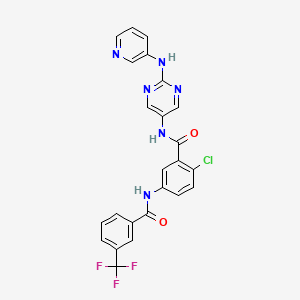
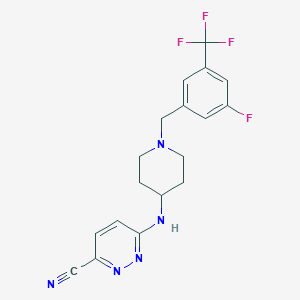
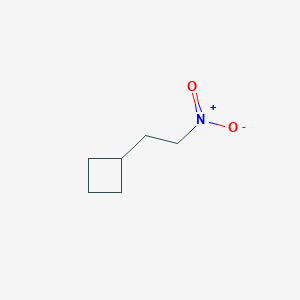
![1-[Bis(decyloxy)methoxy]decane](/img/structure/B1614446.png)
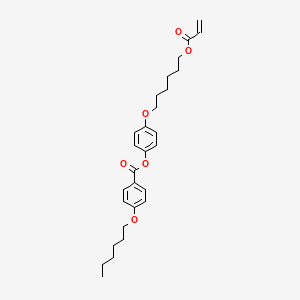
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1614452.png)
![4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B1614453.png)

